3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the pyrazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, thereby reducing inflammation. Moreover, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting COX-2 activity. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Moreover, the compound has been reported to exhibit antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a valuable tool for studying these conditions. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For the study of the compound include investigating its potential as a therapeutic agent for various conditions, exploring its antimicrobial activity, and studying its potential toxicity.
Scientific Research Applications
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial properties. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)14-10-18(12-4-2-1-3-5-12)17-15(14)11-6-8-13(9-7-11)19(22)23/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCMFGBUKOOVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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